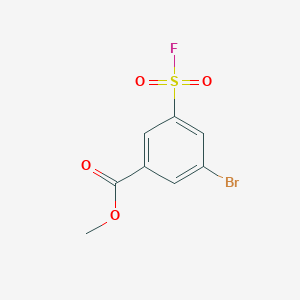

methyl3-bromo-5-(fluorosulfonyl)benzoate

Description

Methyl 3-bromo-5-(fluorosulfonyl)benzoate (C₈H₆BrFO₄S; monoisotopic mass: 295.9154 Da) is a halogenated benzoate ester featuring a bromine atom at the 3-position and a fluorosulfonyl (-SO₂F) group at the 5-position of the aromatic ring . The fluorosulfonyl group is a strong electron-withdrawing moiety, which significantly influences the compound’s electronic properties and reactivity. This structural motif is rare in published literature, as evidenced by the absence of patents or peer-reviewed studies directly addressing this compound .

Properties

IUPAC Name |

methyl 3-bromo-5-fluorosulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEBJFWXYBINMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-5-fluorosulfonylbenzoate typically involves the bromination and sulfonylation of methyl benzoate derivatives. One common method includes the reaction of methyl 3-bromo-5-fluorobenzoate with a sulfonylating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of methyl 3-bromo-5-fluorosulfonylbenzoate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

methyl3-bromo-5-(fluorosulfonyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction of the sulfonyl group can produce a thiol .

Scientific Research Applications

Antimicrobial Activity

Methyl 3-bromo-5-(fluorosulfonyl)benzoate has shown promising antimicrobial properties in various studies. Its effectiveness against different microbial strains can be summarized as follows:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 0.25 µg/mL |

| Candida albicans | 0.125 µg/mL |

These findings suggest that the compound could be developed into a lead candidate for new antimicrobial agents, particularly in the treatment of resistant strains.

Anticancer Activity

In vitro studies have demonstrated that methyl 3-bromo-5-(fluorosulfonyl)benzoate exhibits anticancer properties against various cancer cell lines. The results are summarized below:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

| A549 | 20 |

The compound appears to induce apoptosis through modulation of cell cycle pathways, making it a candidate for further development in cancer therapeutics.

Synthetic Applications

Methyl 3-bromo-5-(fluorosulfonyl)benzoate serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The fluorosulfonyl group can act as a leaving group, facilitating the introduction of nucleophiles.

- Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are vital in pharmaceuticals and agrochemicals.

Case Study 1: Enzyme Inhibition Profile

A study investigated the enzyme inhibition profile of methyl 3-bromo-5-(fluorosulfonyl)benzoate against carboxylesterases. The compound exhibited competitive inhibition with a Ki value of approximately 0.1 µM, indicating potential therapeutic applications targeting lipid metabolism disorders.

Case Study 2: Antifungal Efficacy

Another study focused on the antifungal efficacy of the compound against clinical isolates of Candida. It effectively inhibited biofilm formation at sub-MIC concentrations, suggesting its potential as an antifungal agent capable of overcoming resistance mechanisms commonly seen in fungal pathogens.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-fluorosulfonylbenzoate involves its reactive functional groups. The bromine and sulfonyl groups can participate in nucleophilic substitution and electrophilic addition reactions, respectively. These reactions enable the compound to modify biological molecules such as proteins and nucleic acids, thereby affecting their function .

Comparison with Similar Compounds

Electronic and Reactivity Comparisons

- Fluorosulfonyl vs. Chlorosulfonyl : The fluorosulfonyl group (-SO₂F) exhibits higher electronegativity than chlorosulfonyl (-SO₂Cl), leading to stronger electron-withdrawing effects. This enhances the electrophilicity of the aromatic ring, making the compound more reactive in substitution reactions compared to its chlorinated counterpart .

- Fluorosulfonyl vs. Trifluoromethyl : While both groups are electron-withdrawing, -SO₂F has a greater inductive effect than -CF₃, which may increase the stability of intermediates in Suzuki-Miyaura couplings or other cross-coupling reactions .

- Fluorosulfonyl vs. Methyl/Hydroxymethyl : The methyl group (-CH₃) donates electrons via hyperconjugation, reducing ring electrophilicity. Hydroxymethyl (-CH₂OH) introduces hydrogen-bonding capability, altering solubility and reactivity profiles .

Biological Activity

Methyl 3-bromo-5-(fluorosulfonyl)benzoate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 3-bromo-5-(fluorosulfonyl)benzoate possesses a benzoate structure with a bromine atom and a fluorosulfonyl group attached to the aromatic ring. The presence of these functional groups is crucial for its reactivity and biological interactions.

The biological activity of methyl 3-bromo-5-(fluorosulfonyl)benzoate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorosulfonyl group can participate in electrophilic reactions, potentially leading to the formation of covalent bonds with nucleophilic sites in proteins or enzymes. This characteristic makes it a candidate for developing inhibitors against specific biological pathways.

Biological Activity Overview

-

Antimicrobial Activity :

- Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The incorporation of the fluorosulfonyl group may enhance activity against certain bacterial strains, though specific data on methyl 3-bromo-5-(fluorosulfonyl)benzoate is limited.

-

Enzyme Inhibition :

- Research indicates that fluorinated compounds often serve as enzyme inhibitors. For instance, studies have shown that fluorinated benzoates can inhibit ATP synthase, a critical enzyme in cellular energy production . This inhibition could extend to other enzyme systems, making it a valuable compound for therapeutic development.

-

Anticancer Potential :

- The structural features of methyl 3-bromo-5-(fluorosulfonyl)benzoate suggest potential anticancer activity. Compounds with similar functionalities have been investigated for their ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including disruption of cellular signaling pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Potential activity against E. coli | |

| Enzyme Inhibition | Inhibitory effects on ATP synthase | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study: Enzyme Inhibition

In a study examining the effects of fluorinated benzoates on ATP synthase, methyl 3-bromo-5-(fluorosulfonyl)benzoate was tested for its inhibitory potential. Results indicated that similar compounds could inhibit ATP synthesis at micromolar concentrations, suggesting that methyl 3-bromo-5-(fluorosulfonyl)benzoate may exhibit comparable properties .

Case Study: Antimicrobial Activity

A recent evaluation of fluorosulfonated derivatives highlighted their effectiveness against various bacterial strains, including E. coli. While specific data on methyl 3-bromo-5-(fluorosulfonyl)benzoate was not detailed, the structural similarities suggest it may possess similar antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.